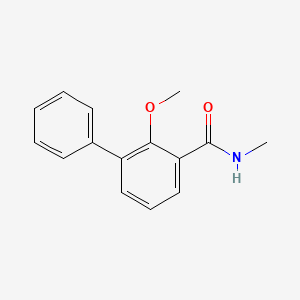
2-Methoxy-N-methyl-3-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-methyl-3-phenylbenzamide: is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, characterized by the presence of a methoxy group at the second position, a methyl group at the nitrogen atom, and a phenyl group at the third position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-methyl-3-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid, methylamine, and phenylboronic acid.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2-methoxybenzoic acid and phenylboronic acid in the presence of a palladium catalyst
Amidation: The intermediate compound is then subjected to amidation with methylamine under controlled conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methyl-3-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and phenyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-N-methyl-3-phenylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-3-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-methylbenzamide: Lacks the phenyl group at the third position.
N-Methyl-3-phenylbenzamide: Lacks the methoxy group at the second position.
2-Methoxy-3-phenylbenzamide: Lacks the methyl group at the nitrogen atom.
Uniqueness
2-Methoxy-N-methyl-3-phenylbenzamide is unique due to the presence of all three functional groups (methoxy, methyl, and phenyl) in its structure
Properties
CAS No. |
63906-83-2 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-N-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16-15(17)13-10-6-9-12(14(13)18-2)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
CYWGCYGKXOAPHY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


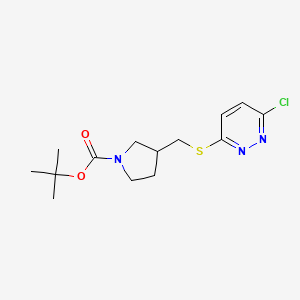
![4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide](/img/structure/B13963811.png)
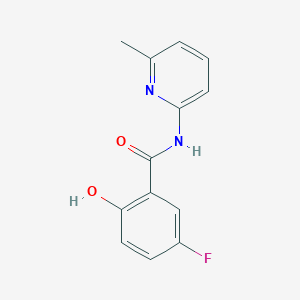
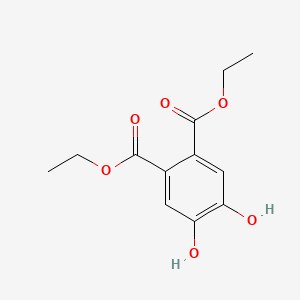
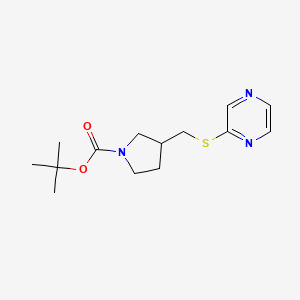
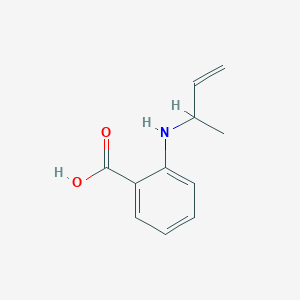
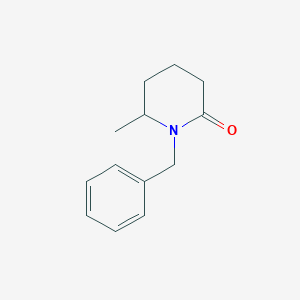
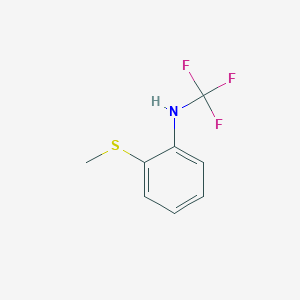
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
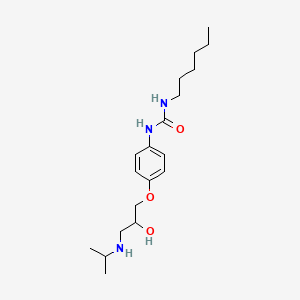
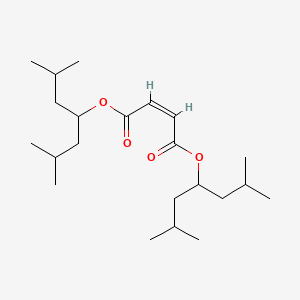
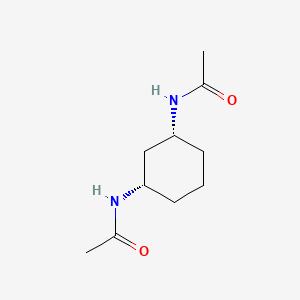
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
